N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a cyclohexyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the preparation of the thieno[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the cyclohexyl and 4-methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as a scaffold for the development of drugs targeting various diseases. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in various applications.
Properties
Molecular Formula |
C19H21N3S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N3S/c1-13-7-9-14(10-8-13)16-11-23-19-17(16)18(20-12-21-19)22-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,21,22) |
InChI Key |
VFGFGJKFIPQBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4CCCCC4 |
Origin of Product |
United States |
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